ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate is a complex organic compound that belongs to the pyran family This compound is characterized by its unique structure, which includes an amino group, a chloromethyl group, a cyano group, and a diethoxyphenyl group attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the amino, chloromethyl, cyano, and diethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:
- Ethyl 6-amino-2-(bromomethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate
- Ethyl 6-amino-2-(iodomethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate
These compounds share similar structures but differ in the halogen substituent on the methyl group
Properties
Molecular Formula |
C20H23ClN2O5 |
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Molecular Weight |
406.9 g/mol |
IUPAC Name |
ethyl 6-amino-2-(chloromethyl)-5-cyano-4-(3,4-diethoxyphenyl)-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C20H23ClN2O5/c1-4-25-14-8-7-12(9-15(14)26-5-2)17-13(11-22)19(23)28-16(10-21)18(17)20(24)27-6-3/h7-9,17H,4-6,10,23H2,1-3H3 |
InChI Key |
PWZMUFBBZOXPIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(OC(=C2C(=O)OCC)CCl)N)C#N)OCC |
Origin of Product |
United States |
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